![molecular formula C16H10F3NO2S B2508286 Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate CAS No. 251096-53-4](/img/structure/B2508286.png)

Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

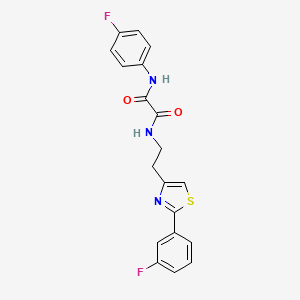

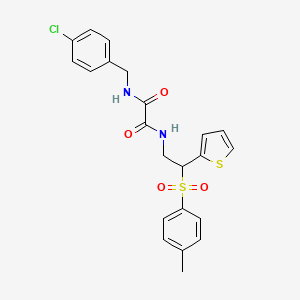

Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate is a compound that is part of a broader class of thieno[3,2-b]pyridine derivatives. These compounds have been extensively studied due to their diverse biological activities, including kinase inhibition, anticancer properties, and potential as calcium channel blockers. The trifluoromethyl group and the phenyl ring are common structural motifs that contribute to the biological activity of these molecules.

Synthesis Analysis

The synthesis of related thieno[3,2-b]pyridine derivatives often involves multi-step reactions, starting from simpler pyridine or pyrimidine precursors. For instance, the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives involves a three-step process, including reactions with phosphorus sulfide and nucleophilic substitution to introduce various functional groups . Similarly, the synthesis of 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines includes steps such as hydrolysis, cyclization, and reactions with Vilsmeier reagents to introduce formamidino or oxalamidocarbonic acid residues .

Molecular Structure Analysis

The molecular structure of thieno[3,2-b]pyridine derivatives is characterized by a planar thieno[2,3-b]pyridine moiety, as observed in the crystal structure of 4-(4-bromophenyl)-2,5-diethoxycarbonyl-6-methylthieno[2,3-b]pyridine . This planarity is crucial for the interaction with biological targets, such as enzymes or receptors.

Chemical Reactions Analysis

Thieno[3,2-b]pyridine derivatives undergo various chemical reactions, including electrochemical oxidation, which can yield multiple products depending on the solvent and conditions used . The presence of functional groups like esters, amides, and nitriles in these compounds allows for further chemical modifications, such as the formation of Schiff's bases through reactions with aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-b]pyridine derivatives are influenced by their substituents. For example, the introduction of electron-withdrawing groups like trifluoromethyl can enhance the specificity and potency of these compounds towards certain biological targets, as seen in the case of A3 adenosine receptor antagonists . The presence of such groups can also affect the solubility, stability, and overall pharmacokinetic profile of the compounds.

Scientific Research Applications

Fluorescence and Antitumor Applications

The compound and its derivatives, like methyl 3-amino-6-(thien-3-yl)thieno[3,2-b]pyridine-2-carboxylate, have been studied for their photophysical properties. These compounds exhibit solvatochromic behavior and reasonable fluorescence quantum yields in different solvent polarities. Additionally, their incorporation into lipid membranes like egg-PC, DPPC, DPPG, and DODAB suggests potential applications in drug delivery systems using liposomes as carriers. The thienopyridine derivatives, due to their promising antitumor properties, were encapsulated in nanoliposome formulations, aiming for future drug delivery applications (Carvalho et al., 2013).

Synthesis and Cell Growth Inhibition

The compound's derivatives have been synthesized and evaluated for their tumor cell growth inhibitory activity. Specifically, methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates were synthesized and tested against various human tumor cell lines. The most promising compounds were further studied for their effects on the normal cell cycle distribution and induction of apoptosis in specific cell lines. These studies provide insights into the compound's potential application in cancer therapy (Queiroz et al., 2011).

Future Directions

Mechanism of Action

Target of Action

This compound is part of a larger class of thienopyridine derivatives, which have been studied for their biological and pharmacological activities . .

Mode of Action

Thienopyridine derivatives, in general, are known to interact with various biological targets, but the specific interactions of this compound need further investigation .

Biochemical Pathways

Thienopyridine derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .

properties

IUPAC Name |

methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO2S/c1-22-15(21)14-12(9-5-3-2-4-6-9)13-11(23-14)7-10(8-20-13)16(17,18)19/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAZXAGTJFKXOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=C(C=N2)C(F)(F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2508204.png)

![2-(4-chlorophenoxy)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2508205.png)

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2508207.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2508208.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2508213.png)

![3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2508215.png)

![N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B2508218.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2508221.png)